![molecular formula C20H21N5O B7339415 N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide](/img/structure/B7339415.png)
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound, also known as PHA-848125, has been extensively studied for its unique properties, including its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide involves the inhibition of a key enzyme called cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of cell division, and its inhibition can lead to the suppression of cancer cell growth. This compound has been found to bind to the ATP-binding site of CDK2, preventing its activity and leading to cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects and to inhibit the growth of other types of cells, including smooth muscle cells and fibroblasts. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide in lab experiments is its specificity for CDK2. This makes it a useful tool for studying the role of CDK2 in cell division and cancer progression. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide. One area of interest is in the development of new cancer therapies based on the compound's ability to inhibit CDK2. Another potential direction is in the study of the compound's anti-inflammatory and neuroprotective effects. Additionally, further research is needed to explore the potential toxicity and side effects of this compound in vivo.
Synthesemethoden
The synthesis of N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-aminopyridine with cyclohexanone to form 4-(pyridin-2-ylamino)cyclohexanone. This intermediate is then reacted with 2-chloro-1,7-naphthyridine-3-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide has several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells by targeting a key enzyme involved in cell division. This makes it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(15-11-14-8-10-21-13-18(14)23-12-15)25-17-6-4-16(5-7-17)24-19-3-1-2-9-22-19/h1-3,8-13,16-17H,4-7H2,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHJCINHLAVDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC=N2)NC(=O)C3=CN=C4C=NC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]ethoxy]benzoic acid](/img/structure/B7339342.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(6-methoxypyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339344.png)
![N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-oxo-1-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide](/img/structure/B7339349.png)
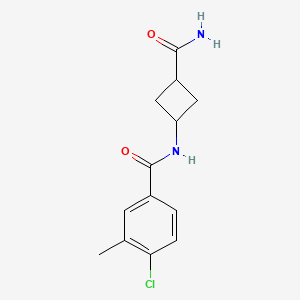
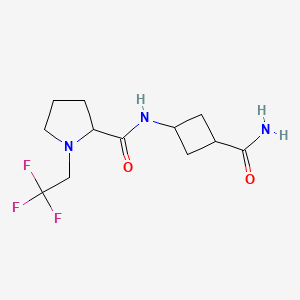
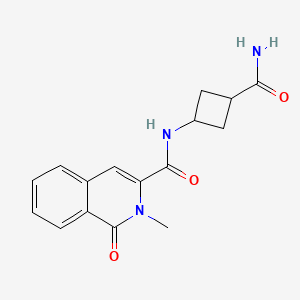
![(2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7339369.png)
![1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B7339383.png)
![(5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one](/img/structure/B7339388.png)
![[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone](/img/structure/B7339402.png)
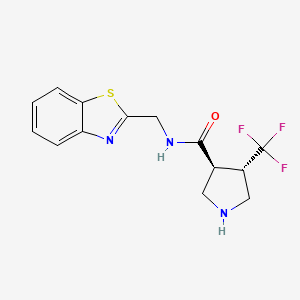

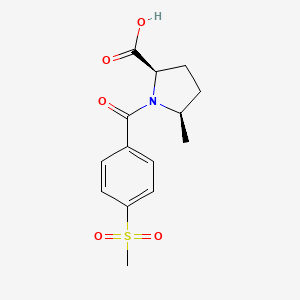
![(1S,3R)-2,2-dimethyl-3-[1-[[2-methyl-3-(methylsulfonylmethyl)phenyl]carbamoylamino]ethyl]cyclobutane-1-carboxylic acid](/img/structure/B7339437.png)
